molecular formula C18H25N7O B12268357 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12268357
M. Wt: 355.4 g/mol
InChI Key: XYRHCFUXWKOVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nucleophilic substitution reaction, where a piperazine derivative reacts with a pyrimidine derivative under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with molecular targets such as receptors and enzymes. The compound binds to specific sites on these targets, modulating their activity and triggering downstream signaling pathways . This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine stands out due to its unique combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its ability to interact with specific molecular targets makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H25N7O

Molecular Weight

355.4 g/mol

IUPAC Name

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C18H25N7O/c1-14-13-15(23-7-3-4-8-23)21-18(20-14)25-11-9-24(10-12-25)17-19-6-5-16(22-17)26-2/h5-6,13H,3-4,7-12H2,1-2H3

InChI Key

XYRHCFUXWKOVOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CC(=N3)OC)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.